molecular formula C22H27ClN6O B2534770 5-(5-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine CAS No. 1251618-59-3

5-(5-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine

Cat. No.: B2534770
CAS No.: 1251618-59-3
M. Wt: 426.95
InChI Key: OOZZQIQHQIKWRK-UHFFFAOYSA-N
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Description

5-(5-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine is a complex organic compound that features a combination of piperazine, oxadiazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, followed by the formation of the oxadiazole ring and subsequent attachment to the pyridine moiety. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridine moieties.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of various reduced derivatives.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl and pyridine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium hydroxide and sulfuric acid are employed under controlled conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can exhibit different pharmacological properties and biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(5-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[5-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN6O/c1-3-28(4-2)20-10-9-17(15-24-20)22-25-21(30-26-22)16-27-11-13-29(14-12-27)19-8-6-5-7-18(19)23/h5-10,15H,3-4,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZZQIQHQIKWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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